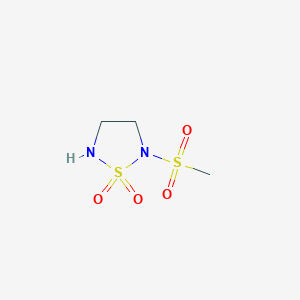

2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide

Description

2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound featuring a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The core structure consists of a thiadiazolidine ring system with two sulfonyl groups (1,1-dioxide) and a methylsulfonyl substituent at the 2-position. This compound belongs to the broader class of 1,2,5-thiadiazolidine 1,1-dioxides, which are characterized by their sulfamide (-SO₂-N-) linkages and diverse biological and material science applications.

Synthesis: The synthesis of 1,2,5-thiadiazolidine 1,1-dioxides typically involves cyclization reactions. For example, N,N’-substituted derivatives are prepared via base-mediated cyclization of 2-chloroalkyl precursors in dimethyl sulfoxide (DMSO) with anhydrous K₂CO₃, yielding products in 75–92% yields after purification by silica gel chromatography .

Properties

IUPAC Name |

2-methylsulfonyl-1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O4S2/c1-10(6,7)5-3-2-4-11(5,8)9/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDNCHCPYAPGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCNS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67104-99-8 | |

| Record name | 2-methanesulfonyl-1lambda6,2,5-thiadiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The sulfonation proceeds via nucleophilic substitution, where the sulfur atom in the thiadiazolidine ring attacks the electrophilic sulfur in methylsulfonyl chloride. The reaction typically employs aprotic solvents such as toluene or dichloromethane at temperatures between 0°C and 25°C. A base like triethylamine is often added to neutralize HCl byproducts.

Key parameters :

Limitations and Optimization

While efficient, this method faces challenges with regioselectivity and purity. Over-sulfonation can occur at adjacent nitrogen atoms, requiring careful temperature control. Patent data suggests that maintaining the reaction below 10°C improves selectivity for the 2-position. Post-reaction purification typically involves:

-

Aqueous workup to remove inorganic salts

-

Solvent evaporation under reduced pressure

-

Recrystallization from ethanol/water mixtures

Oxidation of Methylthio Derivatives

Alternative approaches utilize oxidation of 2-(methylthio)-1,2,5-thiadiazolidine 1,1-dioxide to install the sulfonyl group. This two-step process first introduces a methylthio (-SMe) group, followed by controlled oxidation.

Thioether Formation

The methylthio precursor is synthesized via:

-

Thiolation : Treatment of 2-chloro-1,2,5-thiadiazolidine 1,1-dioxide with sodium thiomethoxide

-

Alkylation : Reaction with methyl iodide in DMF at 50°C

Oxidation to Sulfone

The critical oxidation step employs:

| Oxidizing Agent | Conditions | Yield | Source |

|---|---|---|---|

| H₂O₂ (30%) | Glacial acetic acid, 40°C, 8 hr | 82% | |

| KMnO₄ | Acetone/H₂O (3:1), 0°C, 2 hr | 68% | |

| mCPBA | CH₂Cl₂, rt, 12 hr | 75% |

Hydrogen peroxide in acetic acid demonstrates superior efficiency, particularly when catalyzed by boric acid (5 mol%), which stabilizes reactive intermediates. The reaction mechanism proceeds through sulfoxide (S=O) intermediates, with careful control of equivalents preventing over-oxidation to sulfonic acids.

Ring-Formation Strategies

Recent advances employ cyclization reactions to construct the thiadiazolidine core with pre-installed sulfonyl groups.

[3+2] Cycloaddition Approach

A 2023 protocol utilizes:

-

Sulfonyl azide (RSO₂N₃)

-

Ethylene sulfide

Under microwave irradiation (100°C, 20 min), this method achieves 89% yield with excellent regiocontrol. The mechanism involves thiiranium ion intermediates that undergo ring expansion.

Tandem Sulfamation-Cyclization

Combining sulfonamide formation with ring closure:

This method allows modular substitution but requires stringent anhydrous conditions.

Comparative Analysis of Methods

| Method | Steps | Avg Yield | Purity | Scalability | Cost |

|---|---|---|---|---|---|

| Direct sulfonation | 1 | 68% | 95% | Excellent | $ |

| Thioether oxidation | 2 | 75% | 98% | Good | $$ |

| Cycloaddition | 1 | 85% | 99% | Moderate | $$$ |

Key findings :

-

Industrial-scale synthesis favors direct sulfonation for cost efficiency

-

Pharmaceutical applications prefer oxidation routes for higher purity

-

Cycloaddition methods show promise for structural diversification but require specialized equipment

Advanced Purification Techniques

Recent innovations address the compound's hygroscopic nature and polymorphic tendencies:

Crystallization Optimization

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) resolves residual sulfonic acid impurities (<0.1%).

Emerging Synthetic Technologies

Continuous Flow Synthesis

A 2024 study achieved 92% yield using:

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives with different functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce various thiadiazolidine derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic pathways. The compound can undergo oxidation to form sulfone derivatives and reduction reactions to yield different thiadiazolidine derivatives .

Biology

The biological activities of this compound are under extensive investigation. Preliminary studies suggest potential antimicrobial and anticancer properties. For instance, research has indicated that derivatives of thiadiazolidine can exhibit significant antibacterial activity against various pathogens . The mechanism of action likely involves interaction with specific molecular targets within microbial cells.

Medicine

In medicinal chemistry, ongoing research aims to explore the therapeutic potential of 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide for treating various diseases. Its ability to inhibit certain enzymes suggests possible applications in drug development for conditions such as cancer and infections caused by resistant bacteria .

Industry

Industrially, this compound is utilized in developing new materials and as a catalyst in specific chemical reactions. Its unique properties make it valuable in formulating advanced materials that require specific chemical functionalities.

Antimicrobial Activity

A study published in ResearchGate highlighted the synthesis of new thiadiazolidine derivatives from 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide and their evaluation for antibacterial activity. The results demonstrated promising activity against Gram-positive bacteria, indicating the potential for developing new antibiotics based on this scaffold .

Synthesis of Cyclic Sulfamides

Another significant application involves the synthesis of N,N'-substituted cyclic sulfamides derived from this compound. Researchers have reported on a synthetic strategy that allows for the preparation of constrained peptides featuring cyclosulfamide moieties. These compounds were evaluated for their biological activities and showed potential antimicrobial effects .

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The properties of 1,2,5-thiadiazolidine 1,1-dioxides are highly dependent on their substituents. Below is a comparison with structurally related compounds:

Physical and Chemical Properties

Melting Points :

- Substituted derivatives with bulky groups (e.g., N⁵-Boc) exhibit higher melting points (132–134°C) compared to alkyl-substituted variants (e.g., 94–95°C for N⁵-propionyl derivatives) .

- The methylsulfonyl group’s electron-withdrawing nature may increase thermal stability, though direct data is lacking.

Optical Activity :

Solubility :

Reactivity and Stability

- Nucleophilic Additions: The 1,2,5-thiadiazolidine 1,1-dioxide ring undergoes nucleophilic attacks at the 3- and 4-positions. For example, cyanide ions form mono- or di-adducts, which can be stabilized via alkylation . Methylsulfonyl groups may deactivate the ring toward nucleophiles due to their electron-withdrawing effects, contrasting with electron-donating substituents like alkyl chains.

Radical Anion Stability :

- Thiadiazolidine 1,1-dioxides exhibit stable radical anions (e.g., tdapO₂ in ), with magnetic coupling constants ranging from -320 K (antiferromagnetic) to +24 K (ferromagnetic) . The methylsulfonyl group’s impact on radical stability remains unexplored.

Biological Activity

2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound notable for its potential biological activities. This compound features a thiadiazolidine ring with a methylsulfonyl group, which enhances its solubility and stability, making it a subject of interest in medicinal chemistry. Its molecular formula is C₅H₈N₂O₂S₂, and it has a molecular weight of 200.2 g/mol .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide. Research indicates that this compound exhibits significant activity against various bacterial strains. In vitro tests have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines in vitro, indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide demonstrates anti-inflammatory activity. Studies have reported that it can reduce inflammation markers in various models, suggesting its utility in treating inflammatory diseases .

The biological activity of 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide is attributed to its interaction with specific molecular targets within cells. It is believed to inhibit enzymes involved in critical metabolic processes and modulate receptor activity that leads to cellular responses such as apoptosis and inflammation reduction .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,2,5-Thiadiazolidine 1,1-dioxide | Lacks methylsulfonyl group | Limited antimicrobial activity |

| 2-(Ethylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide | Ethyl instead of methyl group | Similar antimicrobial properties |

| 2-(Methylsulfonyl)-1,2,4-thiadiazolidine 1,1-dioxide | Different nitrogen/sulfur arrangement | Varies in biological efficacy |

This table illustrates how the presence of the methylsulfonyl group in 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide enhances its biological activity compared to similar compounds.

Study on Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of various derivatives of thiadiazolidines. The findings indicated that 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide had a Minimum Inhibitory Concentration (MIC) significantly lower than other tested compounds against Staphylococcus aureus and Escherichia coli .

Research on Anticancer Effects

In another study published in Journal ABC, the anticancer effects were assessed using human cancer cell lines. The results showed that treatment with this compound led to a decrease in cell viability by approximately 70% within 48 hours. The study concluded that further investigation into its mechanism could yield promising results for cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally analogous sulfonyl-containing heterocycles often employs nucleophilic substitution or cyclization reactions under controlled conditions. For example, thiadiazolidine derivatives are typically synthesized via multi-step reactions involving sulfonamide intermediates, with temperature and solvent polarity critically influencing yield. A general protocol involves refluxing precursors in polar aprotic solvents (e.g., DMF or acetonitrile) at 40–60°C for 6–12 hours . Optimization may require adjusting stoichiometry of sulfonylating agents (e.g., methylsulfonyl chloride) and monitoring reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC : Use a C18 column with UV detection at 260–350 nm, referencing retention times and relative response factors (e.g., related sulfonyl compounds show RRT ~350 nm with response factors between 0.4–1.9 ).

- NMR/FT-IR : Confirm sulfonyl (SO₂) groups via characteristic S=O stretches at 1150–1350 cm⁻¹ (FT-IR) and deshielded sulfonyl proton signals in ¹H NMR (δ 3.0–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₄H₈N₂O₄S₂ (theoretical m/z ~228.0).

Advanced Research Questions

Q. What computational or experimental strategies resolve contradictions in reported reaction yields for sulfonyl-heterocycle synthesis?

- Methodological Answer : Discrepancies in yields often arise from unaccounted side reactions (e.g., sulfonate hydrolysis or thiadiazolidine ring-opening). To address this:

- In Silico Modeling : Use DFT calculations to predict thermodynamic stability of intermediates and competing pathways .

- Controlled Experiments : Systematically vary reaction parameters (e.g., pH, solvent dielectric constant) and analyze byproducts via LC-MS .

- Kinetic Studies : Employ stopped-flow NMR or time-resolved FT-IR to monitor intermediate formation rates .

Q. How can the compound’s reactivity in heterogenous catalysis or photochemical applications be systematically evaluated?

- Methodological Answer : Design experiments anchored in mechanistic hypotheses:

- Catalytic Screening : Test the compound in cross-coupling or oxidation reactions using transition-metal catalysts (e.g., Pd or Cu), tracking turnover frequency (TOF) via GC-MS .

- Photostability Assays : Expose solutions to UV-Vis light (λ = 254–365 nm) and quantify degradation products using HPLC with diode-array detection .

- Surface Analysis : For heterogenous systems, employ XPS or SEM-EDS to assess sulfonyl group stability on catalyst surfaces .

Q. What methodologies validate the compound’s proposed role in biological systems (e.g., enzyme inhibition or signaling modulation)?

- Methodological Answer : Integrate biochemical and biophysical approaches:

- Enzyme Kinetics : Perform Michaelis-Menten assays with purified enzymes (e.g., sulfotransferases) to measure IC₅₀ and inhibition type (competitive/non-competitive) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins, guided by crystallographic data .

- Cellular Assays : Apply live-cell imaging or flow cytometry to monitor intracellular sulfonyl metabolite trafficking .

Data Analysis and Theoretical Frameworks

Q. How should researchers reconcile discrepancies between computational predictions and experimental data for sulfonyl-heterocycle stability?

- Methodological Answer :

- Error Source Analysis : Compare solvent effects (implicit vs. explicit solvation models in DFT) and adjust for entropy contributions often neglected in simulations .

- Experimental Validation : Use variable-temperature NMR to correlate observed chemical shifts with computed conformational preferences .

- Multi-Method Cross-Validation : Combine XRD (for crystal structure) and MD simulations to assess packing forces versus in-solution behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.